The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride typically involves intramolecular cyclization processes. One common method includes the reaction of amino keto esters or unsaturated amino esters under acidic or basic conditions to promote cyclization.
Key Parameters:
In an industrial context, the production may utilize continuous flow reactors to optimize yield and purity. Automated synthesis platforms can further enhance efficiency by allowing for precise control of reaction conditions .
The molecular structure of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride can be analyzed using crystallographic data. The compound features a complex arrangement of carbon and nitrogen atoms within its ring system.
Crystallographic Data:
This structural complexity contributes to its unique chemical properties and reactivity.
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has been explored in biological studies. It has shown potential anticancer activity against specific cancer cell lines such as lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner. This suggests that the compound may interact with cellular pathways involved in cancer proliferation and survival .
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride typically appears as a solid with specific melting points and solubility characteristics depending on its crystalline form.
The compound exhibits notable stability under various conditions but can undergo transformations through oxidation and reduction reactions as previously mentioned. Its reactivity profile allows it to serve as a versatile intermediate in organic synthesis .
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has diverse applications across several scientific domains:
Modern synthetic routes leverage innovative cascade reactions to construct the fused piperazine-pyrrolidine bicyclic core. A significant breakthrough involves the regioselective recyclization of N-arylitaconimides with alkyl (3-oxopiperazin-2-ylidene)acetates. This cascade sequence initiates through Michael addition of the nucleophile to an activated double bond, followed by intramolecular transamidation. This process simultaneously forms both rings of the bicyclic system with high atom economy, enabling access to polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones under mild conditions [10]. Alternative strategies employ cyclization reactions of allene precursors, though yields remain moderate (≈58%) even after optimization [9].
Palladium catalysis has emerged as a cornerstone for efficient bicyclic ring formation, with Pd(OAc)₂ (10 mol%) serving as the optimal catalyst precursor. Ligand screening reveals XantPhos (10 mol%) significantly enhances reaction efficiency compared to traditional PPh₃, likely due to improved stabilization of oxidative addition intermediates. The reaction proceeds optimally in acetonitrile at reflux temperature (82°C), balancing reaction kinetics against thermal degradation. Potassium carbonate (2.3 equiv) effectively neutralizes acid byproducts without inducing side reactions. Despite these advances, diastereoselectivity remains a challenge, often yielding near 1:1 ratios attributed to planar conformations of allyl intermediates [9].
Table 1: Optimized Parameters for Palladium-Catalyzed Bicyclization
Parameter | Optimal Condition | Impact on Performance |
---|---|---|
Catalyst | Pd(OAc)₂ (10 mol%) | Facilitates oxidative addition step |
Ligand | XantPhos (10 mol%) | Increases yield to 58% vs. PPh₃ (45%) |
Solvent | Anhydrous MeCN | Maximizes intermediate solubility |
Temperature | 82°C (reflux) | Balances reaction rate/degradation |
Base | K₂CO₃ (2.3 equiv) | Neutralizes HCl without side products |
Stereochemical fidelity is critical for pharmaceutical applications targeting chiral binding pockets. The (S)-enantiomer (CAS 248914-28-5) and (R)-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride (CAS 1303974-99-3) are commercially available but face supply limitations. The synthetic challenge lies in asymmetric induction during ring closure:
Notably, production of the (R)-enantiomer (CAS 929047-07-4) has been discontinued due to costly resolution protocols, highlighting the need for improved catalytic asymmetric methods [9]. The hydrochloride salts of both configurations exhibit distinct crystalline properties, with the (R)-isomer requiring strict cold-chain transportation and storage under inert atmosphere at 2-8°C [7].
Table 2: Stereoisomeric Variants of Pyrazinone Bicyclic Systems
Stereoisomer | CAS Number | Molecular Weight | Storage Requirements | |
---|---|---|---|---|
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one | 248914-28-5 | 154.21 g/mol | Ambient (solid) | |
(R)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride | 1303974-99-3 | 176.64 g/mol | Inert atmosphere, 2-8°C | |
(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione | 36588-50-8 | 168.19 g/mol | Desiccated, -20°C | [6] |
Solvent reduction strategies address the hygroscopicity and degradation risks inherent to these bicyclic amines. Key advancements include:
These methods circumvent traditional column chromatography, reducing waste while improving stability of the hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride core (CAS 1263378-28-4) which degrades in solution at room temperature within 72 hours. Lyophilization from tert-butanol/water mixtures produces free-flowing powders with residual solvents <300 ppm, meeting ICH guidelines [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: